

Introduction: The Convergence of a Privileged Scaffold and a Reactive Functional Group

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Compound of Interest

Compound Name: *2-Chloro-1,3-thiazole-5-carbaldehyde oxime*

CAS No.: 303987-38-4

Cat. No.: B2513632

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The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.^{[1][2]} Its presence in a multitude of clinically approved drugs, such as the antibiotic Penicillin and the antiretroviral Ritonavir, underscores its status as a "privileged scaffold."^{[3][4]} Thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.^{[2][5]} This versatility stems from the ring's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.^[1]

When the thiazole core is functionalized with an oxime group (-CH=NOH), a new layer of chemical reactivity and potential biological function is introduced. Oximes are not merely protecting groups for aldehydes and ketones; they are versatile synthetic intermediates and possess intrinsic bioactivity.^{[6][7]} For instance, certain oximes are potent reactivators of acetylcholinesterase (AChE), an enzyme critical in neurotransmission, making them relevant in the treatment of organophosphate poisoning.^[6]

This guide provides a comprehensive technical overview of **2-Chloro-1,3-thiazole-5-carbaldehyde oxime**, a molecule that combines the therapeutic potential of the 2-

chlorothiazole scaffold with the synthetic and biological versatility of the oxime functional group. We will delve into its chemical identity, a robust two-step synthesis pathway with detailed mechanistic insights, analytical characterization, and its potential applications for researchers in drug discovery and chemical biology.

Compound Profile: Key Identifiers and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental properties. The data below summarizes the key identifiers for **2-Chloro-1,3-thiazole-5-carbaldehyde oxime** and its immediate precursor.

Property	Value	Source / Comment
IUPAC Name	(E)-2-chloro-1,3-thiazole-5-carbaldehyde oxime	Standard nomenclature. The (E)-isomer is typically the more stable and predominant form.
Canonical SMILES String	<chem>Clc1scc(C=NO)n1</chem>	Derived from the structure.
Molecular Formula	C ₄ H ₃ ClN ₂ OS	Calculated from the atomic composition.
Molecular Weight	162.60 g/mol	Calculated from the molecular formula.
InChI	InChI=1S/C4H3ClN2OS/c5-4-7-1-3(2-6-8)9-4/h1-2,8H	Standard InChI identifier.
InChIKey	ZLVBPHELJCVGBA-UHFFFAOYSA-N	Hashed InChI identifier.
Precursor Aldehyde	2-Chloro-1,3-thiazole-5-carbaldehyde	The immediate synthetic precursor to the target oxime. [8]
Precursor CAS Number	95453-58-0	CAS Registry Number for the parent aldehyde. [8][9]
Precursor SMILES	<chem>O=Cc1sccn1Cl</chem>	SMILES string for the parent aldehyde. [10]

Synthesis and Mechanistic Insight

The synthesis of **2-Chloro-1,3-thiazole-5-carbaldehyde oxime** is most efficiently achieved via a two-step sequence starting from commercially available 2-chlorothiazole. This strategy involves the initial formylation of the thiazole ring followed by a classical condensation reaction to form the oxime.

Step 1: Directed Ortho-Metalation and Formylation of 2-Chlorothiazole

The first step involves the regioselective introduction of a carbaldehyde group at the C5 position of the thiazole ring. This is accomplished through a directed ortho-metalation (DoM) reaction, a powerful tool in modern organic synthesis for functionalizing aromatic and heteroaromatic rings.

- Causality of Experimental Choices:
 - Reagent: n-Butyllithium (n-BuLi) is a strong organolithium base used to deprotonate the most acidic proton on the thiazole ring. In 2-chlorothiazole, the C5 proton is the most acidic due to the inductive electron-withdrawing effects of the adjacent sulfur atom and the nitrogen atom in the ring.
 - Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath). This is critical to prevent side reactions, such as the degradation of the organolithium reagent or unwanted nucleophilic attack on the chloro-substituent.
 - Electrophile: Ethyl formate is used as the formylating agent. The lithiated thiazole acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ethyl formate.
 - Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide, leading to the formation of the aldehyde upon workup, and neutralizes any remaining n-BuLi.

Step 2: Oximation of 2-Chloro-1,3-thiazole-5-carbaldehyde

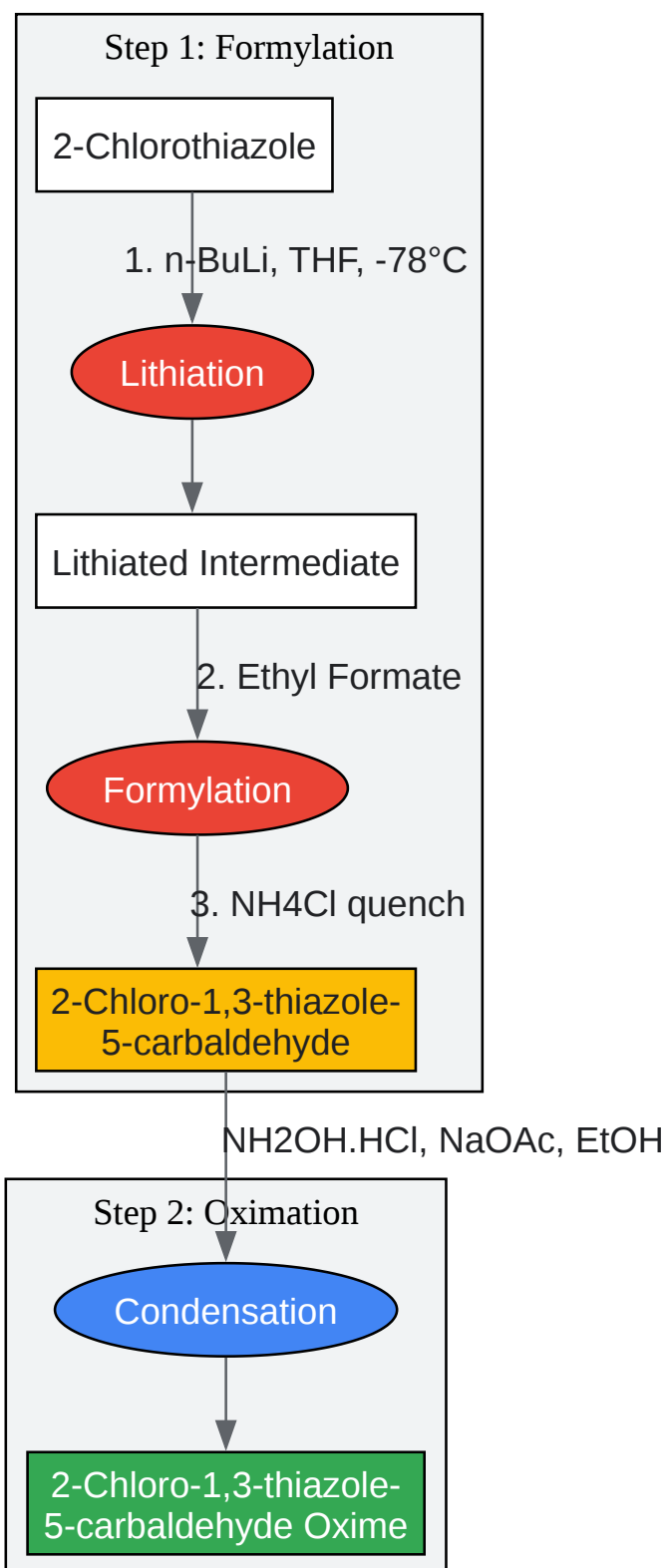
The second step is the conversion of the synthesized aldehyde to the target oxime. This is a standard condensation reaction.^[7]

- Causality of Experimental Choices:
 - Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) is the source of the hydroxylamine nucleophile.
 - Base: A mild base, such as sodium acetate or pyridine, is required to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine (NH₂OH) nucleophile in situ. This

is essential for the reaction to proceed, as the protonated hydroxylammonium ion is not nucleophilic.

- Solvent: An alcoholic solvent like ethanol is typically used as it effectively dissolves both the aldehyde and the hydroxylamine salt, facilitating the reaction.

The overall synthetic workflow is depicted below.



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Caption: Synthetic workflow for **2-Chloro-1,3-thiazole-5-carbaldehyde Oxime**.

Spectroscopic and Analytical Characterization

Structural confirmation of the final product is achieved through a combination of standard spectroscopic techniques. The transition from the precursor aldehyde to the oxime product is marked by distinct changes in their respective spectra.

- ¹H NMR Spectroscopy: The most telling transformation will be observed in the proton NMR spectrum. The characteristic singlet of the aldehyde proton (-CHO) in the precursor, typically found far downfield around δ 9.96 ppm, will disappear completely.[11] In its place, a new singlet corresponding to the oxime proton (-CH=NOH) will appear, usually in the range of δ 8.0-8.5 ppm. The proton on the thiazole ring (at the C4 position) will remain as a singlet, likely around δ 8.2 ppm.[11] The hydroxyl proton (-NOH) signal may be broad and its chemical shift can be variable, often appearing between δ 10.0-12.0 ppm.
- ¹³C NMR Spectroscopy: The carbon of the aldehyde group (C=O), which resonates around δ 180-190 ppm, will be replaced by the imine carbon (C=N) of the oxime, which typically appears further upfield in the δ 145-155 ppm region.
- Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching vibration of the aldehyde, usually seen near 1700 cm⁻¹, will be absent in the product's spectrum. New bands corresponding to the C=N stretch (approx. 1650 cm⁻¹) and a broad O-H stretch (approx. 3200-3400 cm⁻¹) from the oxime group will be present.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₄H₃ClN₂OS) by providing a highly accurate mass measurement of the molecular ion.

Potential Applications and Biological Relevance

The strategic combination of the 2-chlorothiazole core and the oxime functional group makes **2-Chloro-1,3-thiazole-5-carbaldehyde oxime** a molecule of significant interest for drug discovery and development.

- Anticancer Potential: Thiazole-containing compounds are well-established as potent anticancer agents.[1][5][12] They can be designed to inhibit various targets involved in cancer progression. The introduction of the oxime and chloro-substituents provides

additional vectors for modification to optimize binding affinity and selectivity for specific kinases or other cancer-related enzymes.

- **Antimicrobial Agents:** The thiazole ring is a key component of many antimicrobial drugs.[1] The 2-chloro substitution can enhance lipophilicity and modulate electronic properties, potentially leading to new agents with improved activity against resistant bacterial or fungal strains.[4]
- **Enzyme Inhibition:** As previously mentioned, oximes can act as inhibitors or reactivators of enzymes like acetylcholinesterase.[6] This specific molecule could be explored as a starting point for developing novel inhibitors for other enzyme classes where a well-placed hydrogen bond donor and acceptor moiety is beneficial for binding.
- **Synthetic Building Block:** Beyond its own potential bioactivity, this compound is a versatile intermediate. The oxime group can be readily transformed into other functional groups, such as nitriles or amines, allowing for the synthesis of a diverse library of more complex thiazole derivatives for structure-activity relationship (SAR) studies.[6][13]



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Caption: Logic diagram of the molecule's potential in drug discovery.

Experimental Protocols

The following protocols are provided as a general framework and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde

- Materials: 2-Chlorothiazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Ethyl formate, Saturated aqueous NH₄Cl, Ethyl acetate, Anhydrous sodium sulfate, Hexanes.
- Procedure:
 - To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chlorothiazole (1.0 eq) and anhydrous THF (approx. 12 mL per 1 g of 2-chlorothiazole).
 - Cool the stirred solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[\[11\]](#)
 - Maintaining the temperature at -78 °C, slowly add ethyl formate (1.1 eq) dropwise. Continue stirring at this temperature for an additional hour.[\[11\]](#)
 - Quench the reaction by slowly adding saturated aqueous NH₄Cl solution, allowing the mixture to warm to room temperature.
 - Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
 - Separate the organic layer. Extract the aqueous phase twice more with ethyl acetate.
 - Combine the organic layers, wash with water and then with saturated brine. Dry the organic phase over anhydrous sodium sulfate.[\[11\]](#)
 - Filter and concentrate the solution under reduced pressure to yield the crude product.
 - Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford 2-chloro-1,3-thiazole-5-carbaldehyde as a solid.[\[11\]](#)

Protocol 2: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde Oxime

- Materials: 2-Chloro-1,3-thiazole-5-carbaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Deionized water.
- Procedure:
 - In a round-bottom flask, dissolve 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 eq) in ethanol.
 - In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of warm water.
 - Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde.
 - Heat the reaction mixture to a gentle reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Slowly add cold deionized water to the mixture until a precipitate forms.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the solid with cold water and then a small amount of cold ethanol.
 - Dry the product under vacuum to yield **2-chloro-1,3-thiazole-5-carbaldehyde oxime**. Further purification can be achieved by recrystallization if necessary.

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